molecular formula C18H18FIO4 B13004798 Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate

Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate

Cat. No.: B13004798
M. Wt: 444.2 g/mol
InChI Key: HOKQBPARDMSKFG-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a complex organic compound that features a combination of ethoxy, fluorobenzyl, and iodobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is unique due to the presence of the iodobenzoate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C18H18FIO4

Molecular Weight

444.2 g/mol

IUPAC Name

ethyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate

InChI

InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-7-5-6-8-14(12)19/h5-10H,3-4,11H2,1-2H3

InChI Key

HOKQBPARDMSKFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=CC=C2F

Origin of Product

United States

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